

Application Notes and Protocols for Studying IGF1R Signaling Using AZ7550

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Compound of Interest

Compound Name: AZ7550

Cat. No.: B560540

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **AZ7550**, an active metabolite of the EGFR inhibitor osimertinib, as a research tool to investigate the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway. **AZ7550** has been identified as an inhibitor of IGF1R, making it a valuable pharmacological tool for elucidating the role of this pathway in various cellular processes, including proliferation, survival, and differentiation.

Introduction to **AZ7550**

AZ7550 is a key active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), AZD9291 (osimertinib). While osimertinib is renowned for its efficacy against mutant forms of EGFR, its metabolite **AZ7550** also exhibits inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC₅₀ of 1.6 μ M. This dual activity profile makes **AZ7550** a subject of interest for studying the crosstalk between EGFR and IGF1R signaling pathways and for investigating the specific functions of IGF1R.

The IGF1R Signaling Pathway

The IGF1R is a receptor tyrosine kinase that plays a crucial role in normal growth and development. Its signaling is also implicated in the pathogenesis of several diseases, including cancer. The binding of ligands, primarily IGF1 and IGF2, to the extracellular domain of IGF1R

induces a conformational change that leads to receptor autophosphorylation and the activation of its intrinsic tyrosine kinase activity. This activation triggers two major downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway, which collectively regulate cellular proliferation, survival, and metabolism.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of **AZ7550**.

Table 1: In Vitro IC50 Values of **AZ7550**

Target/Cell Line	Description	IC50 (nM)	Reference
IGF1R	Enzyme Activity	1600	
H1975	EGFR Double Mutant (DM) Cell Line	45	
PC9	EGFR Activating Mutant (AM) Cell Line	26	
LoVo	Wild Type (WT) Cell Line	786	

Table 2: In Vitro GI50 Values of **AZ7550**

Cell Line	Description	GI50 (nM)	Reference
H1975	DM Antiproliferative	19	
PC9	AM Antiproliferative	15	
Calu3	WT Antiproliferative	537	

Key Experimental Protocols

Here are detailed protocols for essential experiments to study the effects of **AZ7550** on IGF1R signaling.

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for culturing cells and treating them with **AZ7550**.

Materials:

- Cancer cell line expressing IGF1R (e.g., MCF-7, HT-29)
- Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- **AZ7550** (hydrochloride or mesylate salt)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

Procedure:

- Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
- Once cells reach 70-80% confluency, detach them using Trypsin-EDTA.
- Seed the cells into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density.
- Allow the cells to adhere and grow for 24 hours.
- Prepare a stock solution of **AZ7550** in DMSO (e.g., 10 mM).
- Dilute the **AZ7550** stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of **AZ7550** or vehicle control (DMSO).

- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Western Blotting for IGF1R Pathway Activation

This protocol is for assessing the phosphorylation status of IGF1R and its downstream targets.

Materials:

- Treated cell lysates (from Protocol 1)
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-IGF1R, anti-IGF1R, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- After treatment with **AZ7550**, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of **AZ7550** on cell proliferation and viability.

Materials:

- Cells seeded in a 96-well plate and treated with **AZ7550** (from Protocol 1)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or solubilization buffer

Procedure:

- Following treatment with **AZ7550** for the desired duration, add 10 µL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the IGF1R signaling pathway and a typical experimental workflow for studying the effects of **AZ7550**.

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